4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol
Description
Properties
IUPAC Name |
4-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-19-11-8-10(9-12(20-2)13(11)21-3)14-16-17-15(22-14)23-7-5-4-6-18/h8-9,18H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDBUSCVIKBRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diacylhydrazines
A widely adopted strategy involves cyclizing a diacylhydrazine derivative under dehydrating conditions. For example, 3,4,5-trimethoxybenzoyl hydrazide can be treated with carbon disulfide (CS₂) in alkaline ethanol (60–80°C), forming the oxadiazole ring via intramolecular cyclization. The reaction proceeds as follows:
This method yields the thiol intermediate in ~70–85% purity, requiring subsequent purification via recrystallization (ethanol/water).
Alternative Route via Thiosemicarbazides
An alternative approach involves converting 3,4,5-trimethoxybenzoyl chloride into a thiosemicarbazide intermediate, followed by oxidative cyclization. Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in anhydrous dichloromethane facilitates ring closure. However, this method risks over-chlorination of the methoxy groups, necessitating careful temperature control (0–5°C).
Thioetherification with Propargyl Derivatives
The sulfanyl group is introduced via nucleophilic substitution between the oxadiazole-thiol intermediate and a propargyl halide.
Propargyl Bromide Coupling
Reacting 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with 4-bromobut-2-yn-1-ol in dimethylformamide (DMF) at 60°C for 12–16 hours achieves thioether formation. Potassium carbonate (K₂CO₃) acts as a base to deprotonate the thiol, enhancing nucleophilicity:
Yields range from 65–78%, with byproducts including disulfides (≤15%) and unreacted alkyne.
Indium-Catalyzed Thioetherification
Recent advances utilize indium tribromide (InBr₃) as a catalyst in ionic liquids (e.g., [bmim]PF₆) to enhance reaction efficiency. This method reduces reaction time to 2–4 hours and improves yields to 82–90% by minimizing oxidative side reactions.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while tetrahydrofuran (THF) results in slower kinetics. Ionic liquids like [bmim]PF₆ enable catalyst recycling, reducing waste.
Temperature and Time
Optimal conditions for thioetherification are 60–70°C for 12 hours in DMF. Higher temperatures (>80°C) promote alkyne polymerization, reducing yields by 20–30%.
Protecting Group Strategies
The hydroxyl group in but-2-yn-1-ol is susceptible to oxidation. Protection with tert-butyldimethylsilyl (TBS) ethers prior to coupling—followed by deprotection with tetrabutylammonium fluoride (TBAF)—improves yields from 65% to 88%.
Characterization and Analytical Data
Spectral Analysis
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water) confirms ≥95% purity. Retention time: 12.3 minutes.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the alkyne moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the trimethoxyphenyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines by disrupting cellular processes such as DNA replication and repair .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | NCI-H40 | 75.99% |
| Compound D | HCT-116 | 56.53% |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of the oxadiazole structure can inhibit the growth of both bacterial and fungal strains. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications to the oxadiazole ring or the introduction of different substituents on the aromatic ring can significantly influence biological activity. For example, variations in the alkyl chain length or functional groups can enhance solubility and bioavailability .
Mechanism of Action
The mechanism of action of 4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol involves its interaction with various molecular targets:
Molecular Targets: These may include enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways, inhibit enzyme activity, or disrupt cellular structures, leading to its observed biological effects.
Comparison with Similar Compounds
Compound A : N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Structural Difference : Replaces the but-2-yn-1-ol chain with an acetamide group linked to a phenyl ring.
Compound B : 5-(Substituted phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole
Compound C : 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol
- Structural Difference : Substitutes the 3,4,5-trimethoxyphenyl group with a 4-methylphenyl ring.
- Impact : Reduced electron-donating effects from the methyl group lower antioxidant and antitumor efficacy compared to the trimethoxy-substituted analog .
Substituent Effects on Bioactivity
Key Insight : The 3,4,5-trimethoxy group enhances bioactivity by improving membrane permeability and binding to hydrophobic enzyme pockets, as seen in Compound B’s superior antitumor activity .
Physicochemical Properties
Note: The higher LogP of Compound A correlates with improved lipid solubility and antimicrobial penetration .
Spectroscopic Characterization
- IR Spectroscopy : All compounds show characteristic oxadiazole C=N stretches near 1600–1650 cm⁻¹ and S–C bonds at 650–700 cm⁻¹ .
- ¹H NMR : The target compound’s but-2-yn-1-ol chain exhibits a triplet for the propargylic CH₂ (~δ 4.5 ppm) and a singlet for the terminal alkyne proton (~δ 2.5 ppm) .
- ¹³C NMR : The oxadiazole carbons resonate at δ 165–170 ppm, while the trimethoxyphenyl carbons appear at δ 55–60 ppm (OCH₃) and δ 105–150 ppm (aromatic) .
Biological Activity
The compound 4-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol represents a novel class of bioactive molecules with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, antitubercular, and anticancer properties.
Chemical Structure and Properties
The compound can be structurally characterized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 301.35 g/mol
- CAS Number : Not specified in the available literature.
Structural Features
The molecule features:
- A 1,3,4-oxadiazole ring known for its diverse biological activities.
- A trimethoxyphenyl group that enhances lipophilicity and biological interactions.
- A sulfanyl linkage that may contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial effects. For instance:
- Minimum Inhibitory Concentrations (MICs) : Compounds similar to the target compound showed MIC values ranging from 6.25 to 25 mg/mL against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis .
Case Study: Antitubercular Activity
A study demonstrated that oxadiazole derivatives exhibited potent antitubercular activity against Mycobacterium tuberculosis H37Rv. The compounds were evaluated for their efficacy using the broth microdilution method. Most compounds displayed significant activity with MIC values indicating strong potential as antitubercular agents .
Anticancer Activity
The anticancer potential of compounds containing oxadiazole rings has been documented extensively:
- In Vitro Studies : Compounds similar to the target compound were tested against various cancer cell lines. For example, one study reported IC values as low as 9.4 µM for certain 1,3,4-oxadiazole derivatives against a panel of 11 cancer cell lines .
The anticancer activity is thought to stem from:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in tumor growth and proliferation.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
